(Z)-(113C)octadec-9-enoic acid
Overview
Description
This compound is commonly found in human adipose tissue and other tissues, making it one of the most prevalent monounsaturated fatty acids in the human body . It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Oleic Acid-13C typically involves the incorporation of the carbon-13 isotope into the oleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotope .
Industrial Production Methods: Industrial production of Oleic Acid-13C involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% . The production methods are designed to be scalable and cost-effective, ensuring a consistent supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Oleic Acid-13C undergoes various chemical reactions, including:
Oxidation: Oleic Acid-13C can be oxidized to form various products, including epoxides and hydroperoxides.
Reduction: The compound can be reduced to form stearic acid, a saturated fatty acid.
Substitution: Oleic Acid-13C can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and ozone, often under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroperoxides, and other oxidized derivatives.
Reduction: Stearic acid.
Substitution: Various substituted oleic acid derivatives.
Scientific Research Applications
Oleic Acid-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand fatty acid metabolism and synthesis.
Biology: Helps in studying the role of fatty acids in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of fatty acids in the body.
Mechanism of Action
The mechanism of action of Oleic Acid-13C involves its incorporation into cellular membranes and its role in various metabolic pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, including desaturases and elongases . The labeled carbon-13 allows for precise tracking of these metabolic processes, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Stearic Acid: A saturated fatty acid that differs from Oleic Acid-13C by the absence of a double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, making it more reactive than Oleic Acid-13C.
Palmitic Acid: Another saturated fatty acid with a shorter carbon chain compared to Oleic Acid-13C.
Uniqueness: Oleic Acid-13C is unique due to its monounsaturated nature and the presence of the carbon-13 isotope. This labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in research .
Properties
IUPAC Name |
(Z)-(113C)octadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82005-44-5 | |
Record name | 82005-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?
A1: Oleic Acid-13C is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that Oleic Acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []
Q2: How does maternal obesity potentially affect the transfer of Oleic Acid-13C to the fetus?
A2: While one study found no significant difference in the placental fractional synthesis rate of Oleic Acid-13C between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.
Q3: Beyond placental transfer, what other applications does Oleic Acid-13C have in metabolic research?
A3: Oleic Acid-13C has been used to investigate fatty acid metabolism in various contexts, including:
- Cancer cell metabolism: Researchers used Oleic Acid-13C to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of Oleic Acid-13C into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.
- Fruit development: Studies have used Oleic Acid-13C to track cutin synthesis in developing apples. [] Researchers found that the incorporation of Oleic Acid-13C into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.
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